

An In-depth Technical Guide to the Physical Properties of 2-Bromobutyraldehyde

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For Researchers, Scientists, and Drug Development Professionals

Document ID: GMN-2BB-20251219 Version: 1.0 Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-bromobutyraldehyde (CAS No: 24764-97-4). It is intended for an audience of researchers, scientists, and professionals in the field of drug development who may use this compound as a key synthetic intermediate. This document collates available data on its physical characteristics, provides predicted spectroscopic signatures, and outlines standardized experimental protocols for its synthesis and characterization.

Molecular and Physical Properties

2-Bromobutyraldehyde, also known as **2-bromobutanal**, is a chiral alpha-halogenated aldehyde. Its structure, featuring both a reactive aldehyde and a bromine atom, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals.[1] It is characterized as a colorless to pale-yellow liquid with a pleasant odor.[1]

1.1 Quantitative Data Summary

The key physical and molecular properties of 2-bromobutyraldehyde are summarized in the table below. This data is compiled from various chemical databases and literature sources.



Property	Value	Citation(s)
Molecular Formula	C ₄ H ₇ BrO	[1][2][3][4]
Molecular Weight	151.00 g/mol	[1][2][3][4]
CAS Registry Number	24764-97-4	[1][2][4]
Appearance	Colorless to pale-yellow liquid	[1]
Density	1.469 g/mL	[2]
Boiling Point	235 °C (rough estimate)†	[2]
Refractive Index (n ²⁰ /D)	1.4683	[2]
Solubility	Insoluble in water; Soluble in organic solvents	[1][5][6]
XLogP3-AA	1.4	[4]

†Note on Boiling Point: The cited boiling point is a rough estimate and appears anomalously high for a molecule of this size. For comparison, the parent compound, butanal, has a boiling point of 76 °C, and the related alkyl halide, 2-bromobutane, boils at 91 °C.[7][8] The polarity of the aldehyde group would increase the boiling point relative to the alkyl halide, but a value of 235 °C is unexpected. Experimental verification is strongly recommended.

Spectroscopic Data for Structural Characterization

While a comprehensive set of experimentally-derived spectra is not readily available in the literature, the expected spectroscopic signatures can be reliably predicted based on the known structure of 2-bromobutyraldehyde and data from analogous compounds.





2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy



Nucleus	Predicted Chemical Shift (δ) ppm	Assignment & Rationale	Citation(s)
¹ H NMR	~9.0 - 10.0	Aldehydic H (-CHO): Highly deshielded by the anisotropic effect of the carbonyl group. This is a characteristic peak for aldehydes.	[7]
~4.2 - 4.5	Methine H (-CHBr): Deshielded by the adjacent electronegative bromine atom and the carbonyl group.	[8][9]	
~1.8 - 2.2	Methylene H (-CH ₂ -): Protons on the carbon adjacent to the stereocenter.	[9]	-
~0.9 - 1.2	Methyl H (-CH₃): Terminal methyl group protons, least deshielded.	[9]	-
¹³ C NMR	~190 - 200	Carbonyl C (C=O): Highly deshielded due to the electronegative oxygen atom, characteristic of aldehyde carbonyls.	[7][10]
~50 - 60	Methine C (-CHBr): Carbon atom directly attached to the electronegative bromine.	[7][11]	-



~25 - 35	Methylene C (-CH ₂ -): Ethyl group methylene carbon.	[10][11]
~10 - 15	Methyl C (-CH₃): Terminal methyl carbon.	[10][11]

2.2 Infrared (IR) Spectroscopy

Predicted Wavenumber (cm ⁻¹)	Assignment & Rationale	Citation(s)
~2820 and ~2720	Aldehydic C-H Stretch: A pair of weak to medium bands characteristic of the C-H bond of an aldehyde group. The lower frequency peak is particularly diagnostic.	[7]
~1730	Carbonyl C=O Stretch: A very strong and sharp absorption peak, typical for saturated aliphatic aldehydes.	[7]
~2975 - 2845	Aliphatic C-H Stretch: Absorptions from the C-H bonds of the ethyl group.	[12]
~650 - 550	C-Br Stretch: Absorption corresponding to the carbon-bromine bond vibration.	[12]

2.3 Mass Spectrometry (MS)



Predicted m/z	Assignment & Rationale	Citation(s)
151 and 149	Molecular Ion [M]+: A characteristic pair of peaks of nearly equal intensity (1:1 ratio) due to the natural abundance of the two stable bromine isotopes, ⁸¹ Br and ⁷⁹ Br. This is a definitive marker for a monobrominated compound.	[7][8]
123 and 121	[M-C ₂ H ₄]+: Loss of ethene via McLafferty rearrangement.	[13]
70	[M-Br]+: Loss of a bromine radical.	[13]
57	[C₄Hٶ]+ or [C₃H₅O]+: Represents various fragmentation pathways.	[13]
29	[CHO]+: A common fragment for aldehydes.	[13]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and determination of the physical properties of 2-bromobutyraldehyde. These protocols are based on standard organic chemistry laboratory techniques.

3.1 Synthesis: α -Bromination of Butyraldehyde

This procedure describes a general method for the selective bromination of an aldehyde at the alpha position.

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a condenser, add butyraldehyde and a suitable solvent (e.g., diethyl
ether or chloroform).



- Initiation: Add a catalytic amount of an acid catalyst, such as hydrobromic acid or ptoluenesulfonic acid, to promote enol formation.
- Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of elemental bromine (Br₂) in the same solvent from the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C.
- Quenching: After the addition is complete, allow the mixture to stir for an additional hour.
 Quench the reaction by slowly adding a dilute aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.
- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude 2-bromobutyraldehyde by vacuum distillation to obtain the final product.

3.2 Determination of Boiling Point (Micro Method)

- Sample Preparation: Place a few drops of purified 2-bromobutyraldehyde into a smalldiameter test tube (fusion tube).[14]
- Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid in the fusion tube.[14]
- Heating: Attach the fusion tube to a thermometer and place the assembly in a heating block or a Thiele tube filled with mineral oil.[14]
- Observation: Heat the apparatus slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.
- Measurement: Continue heating until a rapid and continuous stream of bubbles is observed.
 Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the



temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[14]

3.3 Determination of Density

- Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or a pycnometer on an analytical balance and record its mass (m₁).[15][16]
- Volume of Liquid: Carefully add a known volume of 2-bromobutyraldehyde (e.g., 5.0 mL) to the graduated cylinder. For higher accuracy, fill a pycnometer to its calibrated volume (V).[16]
- Mass of Filled Container: Weigh the container with the liquid and record the new mass (m₂).
 [16]
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 m_1) / V$

3.4 Determination of Refractive Index

- Instrument Calibration: Calibrate an Abbe refractometer using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).[17][18]
- Sample Application: Open the hinged prisms of the refractometer. Using a pipette, place 2-3 drops of 2-bromobutyraldehyde onto the surface of the lower prism.[18]
- Measurement: Close the prisms. Turn on the light source and look through the eyepiece.

 Adjust the knob to bring the light-dark boundary into sharp focus on the crosshairs.[18][19]
- Reading: Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.[17] If the measurement is not at 20 °C, a correction can be applied.[19]

3.5 Determination of Solubility

- Aqueous Solubility: Add approximately 0.2 mL of 2-bromobutyraldehyde to a test tube containing 3 mL of distilled water. Shake the tube vigorously for 30 seconds.[20]
- Observation: Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble). 2-bromobutyraldehyde is expected to be insoluble.[1][20]



Organic Solvent Solubility: Repeat the process using a common organic solvent, such as
acetone or diethyl ether, in place of water. The compound is expected to be soluble, forming
a clear, homogeneous solution.[5]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to 2-bromobutyraldehyde.

4.1 Diagram: Synthesis and Characterization Workflow

Caption: Experimental workflow for the synthesis, purification, and characterization of 2-bromobutyraldehyde.

4.2 Diagram: Role as a Synthetic Intermediate

Caption: Logical relationship showing 2-bromobutyraldehyde as an intermediate in drug development.

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